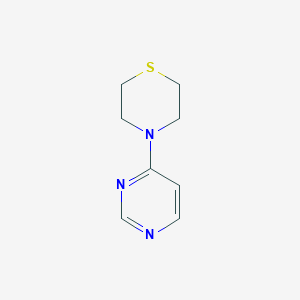

4-(Pyrimidin-4-yl)thiomorpholine

Description

Contextual Significance of Pyrimidine (B1678525) Heterocycles in Synthetic Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. researchgate.netwisdomlib.org Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids, DNA and RNA. wisdomlib.org This biological ubiquity has inspired chemists to explore a vast chemical space populated by pyrimidine derivatives.

In synthetic chemistry, the pyrimidine ring serves as a versatile building block. Its electron-deficient nature, a result of the two electronegative nitrogen atoms, influences its reactivity and allows for a variety of chemical transformations. This has led to the development of numerous synthetic methodologies for the construction and functionalization of the pyrimidine core. nih.gov

The significance of pyrimidines extends profoundly into medicinal chemistry, where the scaffold is a common feature in a multitude of therapeutic agents. nih.govresearchgate.net The ability of the pyrimidine motif to engage in various biological interactions, including hydrogen bonding and stacking interactions, makes it a privileged structure in drug design. Consequently, pyrimidine derivatives have been found to exhibit a broad spectrum of biological activities. nih.govresearchgate.net

Structural and Synthetic Utility of Thiomorpholine (B91149) Scaffolds

Thiomorpholine, a saturated six-membered heterocycle containing a sulfur and a nitrogen atom, is the sulfur analog of morpholine (B109124). jchemrev.com This structural feature imparts a unique set of physicochemical properties, including a defined three-dimensional shape and the capacity to participate in specific intermolecular interactions. The thiomorpholine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in compounds that exhibit a wide range of biological activities. researchgate.netjchemrev.com

The synthetic utility of thiomorpholine is well-established. It can be prepared through various synthetic routes, including a recently developed telescoped continuous flow process involving a photochemical thiol-ene reaction. acs.org The presence of both a secondary amine and a thioether within the ring provides two reactive sites for further chemical modification, making it a valuable intermediate for the construction of more complex molecules. jchemrev.com The diverse biological activities reported for thiomorpholine derivatives include antitubercular, antiprotozoal, and antioxidant effects. jchemrev.comjchemrev.com

Rationale for Research into Pyrimidine-Thiomorpholine Hybrid Compounds

The rationale for designing and synthesizing hybrid compounds that incorporate both a pyrimidine and a thiomorpholine moiety stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophores—structural units responsible for a molecule's biological activity—to create a new molecule with potentially enhanced or novel properties.

The goal of creating pyrimidine-thiomorpholine hybrids is often to explore new regions of chemical space in the search for new therapeutic agents. researchgate.net By linking the electron-deficient pyrimidine ring with the flexible, three-dimensional thiomorpholine scaffold, researchers can generate molecules with unique structural and electronic features. These features may lead to improved interactions with biological targets, enhanced pharmacokinetic profiles, or novel mechanisms of action.

Research into such hybrids has been driven by the promising biological activities observed for derivatives. For instance, various indole-pyrimidine hybrids bearing a thiomorpholine moiety have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.govresearchgate.net These studies provide a strong impetus for the continued exploration of the chemical space around 4-(pyrimidin-4-yl)thiomorpholine and its analogues.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrimidin-4-ylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-2-9-7-10-8(1)11-3-5-12-6-4-11/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUUMXNGPNJJKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(Pyrimidin-4-yl)thiomorpholine provides distinct signals corresponding to the protons in the pyrimidine (B1678525) and thiomorpholine (B91149) rings. In a typical analysis, the spectrum reveals key chemical shifts that are indicative of the electronic environment of the protons.

For a related compound, 4-(4-(2-(1H-Indol-3-yl)ethyl)pyrimidin-2-yl)thiomorpholine, the ¹H NMR spectrum showed a broad singlet at 10.75 ppm, attributed to the indole (B1671886) NH proton. nih.gov A doublet at 8.24 ppm (J = 5 Hz) corresponds to a proton on the pyrimidine ring. nih.gov Another related structure, 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, which shares a similar heterocyclic core, displays a singlet at 8.44 ppm for a pyrimidine proton. researchgate.net

In a derivative, N-(4-(2-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pyrimidin-4-yl)phenyl)thiomorpholine, the protons of the thiomorpholine ring appear as a triplet at 3.5 ppm (4H, J=7Hz) for the two N-CH₂ groups and a triplet at 2.6 ppm (4H, J=7Hz) for the two S-CH₂ groups. rroij.com The aromatic protons on the pyrimidine ring are observed as doublets at 8.9 ppm (J=8.2Hz) and 8.4 ppm (J=8.2Hz). rroij.com

Table 1: ¹H NMR Spectral Data for this compound Derivatives

| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

|---|---|---|---|---|---|

| 4-(4-(2-(1H-Indol-3-yl)ethyl)pyrimidin-2-yl)thiomorpholine | Indole NH | 10.75 | br s | - | nih.gov |

| Pyrimidine H | 8.24 | d | 5 | nih.gov | |

| 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine | Pyrimidine H | 8.44 | s | - | researchgate.net |

| N-(4-(2-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)pyrimidin-4-yl)phenyl)thiomorpholine | N-CH₂ (thiomorpholine) | 3.5 | t | 7 | rroij.com |

| S-CH₂ (thiomorpholine) | 2.6 | t | 7 | rroij.com | |

| Pyrimidine H | 8.9 | d | 8.2 | rroij.com | |

| Pyrimidine H | 8.4 | d | 8.2 | rroij.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. For a related compound, 4-(4-(2-methylpyrimidin-4-yl)phenyl)thiomorpholine, the carbon signals for the thiomorpholine ring appear at 45 ppm (N-C) and 65 ppm (C-S). rroij.com The aromatic carbons of the pyrimidine ring resonate between 110 and 165 ppm. rroij.com The ¹³C NMR spectrum of thiomorpholine itself shows signals at chemical shifts that can be used as a reference. chemicalbook.com

In another derivative, the carbon resonances for the pyrimidine ring were observed at δ 162.5, 161.3, 158.5, 153.8, 136.0, 129.8, 125.8, 120.3, 113.6, and 111.1 ppm. rsc.org These values are consistent with the expected chemical shifts for a substituted pyrimidine ring.

Table 2: ¹³C NMR Spectral Data for this compound and Related Compounds

| Compound | Carbon | Chemical Shift (δ) ppm | Reference |

|---|---|---|---|

| 4-(4-(2-methylpyrimidin-4-yl)phenyl)thiomorpholine | N-C (thiomorpholine) | 45 | rroij.com |

| C-S (thiomorpholine) | 65 | rroij.com | |

| Aromatic C (pyrimidine) | 110-165 | rroij.com | |

| 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[e] rroij.comrsc.orgderpharmachemica.comoxathiazine 2,2-dioxide | Pyrimidine Carbons | 162.5, 161.3, 158.5, 153.8, 136.0, 129.8, 125.8, 120.3, 113.6, 111.1 | rsc.org |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a thiomorpholine derivative, 4-thiomorpholin-4ylbenzoic acid, shows characteristic absorption bands. fortunejournals.com These include an aromatic C-H stretch at 3084 cm⁻¹, an aliphatic C-H stretch at 2915 cm⁻¹, a C=O stretch at 1680 cm⁻¹, an aromatic C=C stretch at 1582 cm⁻¹, a C-N stretch at 1282 cm⁻¹, and a C-S stretch of the C-S-C group at 681 cm⁻¹. fortunejournals.com For another related compound, characteristic peaks were observed at 2923 cm⁻¹ (C-H stretch) and 3437 cm⁻¹ (N-H stretch). derpharmachemica.com

Table 3: IR Spectral Data for Thiomorpholine Derivatives

| Functional Group | Vibrational Frequency (cm⁻¹) | Compound Reference |

|---|---|---|

| Aromatic C-H Stretch | 3084 | 4-thiomorpholin-4ylbenzoic acid fortunejournals.com |

| Aliphatic C-H Stretch | 2915 | 4-thiomorpholin-4ylbenzoic acid fortunejournals.com |

| C=O Stretch | 1680 | 4-thiomorpholin-4ylbenzoic acid fortunejournals.com |

| Aromatic C=C Stretch | 1582 | 4-thiomorpholin-4ylbenzoic acid fortunejournals.com |

| C-N Stretch | 1282 | 4-thiomorpholin-4ylbenzoic acid fortunejournals.com |

| C-S-C Stretch | 681 | 4-thiomorpholin-4ylbenzoic acid fortunejournals.com |

| C-H Stretch | 2923 | N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-thiomorpholinoacetamide derpharmachemica.com |

| N-H Stretch | 3437 | N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-thiomorpholinoacetamide derpharmachemica.com |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, which helps in determining its molecular weight. For the related compound 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, the mass spectrum (electrospray ionization, ESI) showed a molecular ion peak [M+H]⁺ at m/z 222.0. researchgate.net Another derivative, 6-methyl-2-(thiomorpholin-4-yl)pyrimidin-4-ol, exhibited an [M+H]⁺ peak at m/z 212.1.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate determination of the molecular mass, which can be used to confirm the elemental composition of a molecule. umb.edugcms.cz For 4-(4-(2-(1H-Indol-3-yl)ethyl)pyrimidin-2-yl)thiomorpholine, the HRMS analysis yielded a calculated m/z for C₁₈H₂₁N₄S [M+H]⁺ of 325.1509, with the found value being 325.1511. The HRMS of a bromo-substituted thiomorpholine derivative showed a molecular ion peak at m/z 522.03, which was consistent with the calculated value for C₂₀H₁₉BrN₄O₂S₂.

Table 4: Mass Spectrometry and High-Resolution Mass Spectrometry Data

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine | ESI | - | 222.0 [M+H]⁺ | researchgate.net |

| 4-(4-(2-(1H-Indol-3-yl)ethyl)pyrimidin-2-yl)thiomorpholine | HRMS | 325.1509 [M+H]⁺ | 325.1511 | |

| N-(4-bromo-3-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-...] | HRMS | 522.03 (for C₂₀H₁₉BrN₄O₂S₂) | 522.03 | |

| 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[e] rroij.comrsc.orgderpharmachemica.comoxathiazine 2,2-dioxide | HRMS (ESI-TOF) | 346.0968 [M+H]⁺ | 346.0966 | rsc.org |

Crystallographic Investigations and Solid State Chemical Analysis

Single Crystal X-ray Diffraction Analysis

Molecular Conformation Analysis (e.g., Thiomorpholine (B91149) Ring Conformation)

The molecular structure of 4-(pyrimidin-4-yl)thiomorpholine consists of a pyrimidine (B1678525) ring linked to a thiomorpholine ring via a nitrogen atom. The conformation of the six-membered thiomorpholine ring is a key structural feature.

Based on the analysis of its close analog, 4-(4-nitrophenyl)thiomorpholine (B1608610), the thiomorpholine ring in this compound is expected to adopt a stable chair conformation . This is a low-energy arrangement for six-membered saturated rings. In the crystal structure of the analog, the molecule displays an approximate CS-symmetric structure, with the substituent on the nitrogen atom (the nitrophenyl group) assuming a quasi-axial position on the thiomorpholine ring. This suggests that the pyrimidin-4-yl group in the target compound would likely also favor a similar orientation to minimize steric hindrance.

Crystal Packing Architecture and Unit Cell Interactions

Crystal packing describes how individual molecules are arranged to form a stable, repeating three-dimensional lattice. This arrangement is defined by the unit cell , which is the smallest repeating unit of the crystal structure.

For the analog, 4-(4-nitrophenyl)thiomorpholine, the crystal structure reveals that the molecules form centrosymmetric dimers . This dimerization is a crucial element of the crystal packing, driven by specific intermolecular interactions. It is plausible that this compound could also exhibit dimer formation or other organized packing motifs stabilized by hydrogen bonding and stacking interactions involving the pyrimidine ring.

The crystallographic data for the analog 4-(4-nitrophenyl)thiomorpholine is presented below.

| Parameter | 4-(4-nitrophenyl)thiomorpholine |

| Chemical Formula | C₁₀H₁₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1368(4) |

| b (Å) | 10.9839(4) |

| c (Å) | 10.0531(4) |

| α (°) | 90 |

| β (°) | 107.031(2) |

| γ (°) | 90 |

| Volume (ų) | 1068.14(7) |

| Z (molecules/unit cell) | 4 |

| (Data sourced from studies on the analog compound) |

Intermolecular Interactions within the Crystal Lattice

The stability and architecture of a crystal lattice are dictated by a network of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, collectively determine the molecular packing.

Weak hydrogen bonds of the C–H···O and C–H···N types are critical in directing the assembly of many organic molecules. In the crystal structure of the analog 4-(4-nitrophenyl)thiomorpholine, the formation of centrosymmetric dimers is attributed to intermolecular C–H···O weak hydrogen bonds. These interactions occur between the methylene (B1212753) groups of the thiomorpholine ring and the oxygen atoms of the nitro group on a neighboring molecule.

For this compound, the pyrimidine ring contains two nitrogen atoms which are potential hydrogen bond acceptors. Therefore, it is highly probable that weak C–H···N hydrogen bonds would be a dominant feature in its crystal structure, playing a role analogous to the C–H···O bonds in the nitrophenyl derivative. These interactions would likely involve hydrogen atoms from the thiomorpholine ring or the pyrimidine ring itself interacting with the nitrogen atoms of an adjacent pyrimidine ring.

Aromatic stacking, or π-π interaction, is a non-covalent interaction between aromatic rings. It is a significant force in the crystal engineering of molecules containing aromatic systems. In the solid-state structure of 4-(4-nitrophenyl)thiomorpholine, face-to-face aromatic stacking contributes to the stabilization of the dimeric structure. The key geometric parameters for this interaction have been determined:

| Interaction Parameter | Value (for 4-(4-nitrophenyl)thiomorpholine analog) |

| Mean Interplanar Distance | 3.29 Å |

| Centroid-Centroid Distance | 4.26 Å |

| (Data sourced from studies on the analog compound) |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The surface is mapped with properties that highlight regions of close contact between molecules, and the corresponding 2D fingerprint plot provides a quantitative summary of these interactions.

For 4-(4-nitrophenyl)thiomorpholine, Hirshfeld surface analysis confirms the qualitative observations from the crystal structure. The analysis shows a dominance of O···H contacts , which visually and quantitatively represent the C–H···O hydrogen bonds.

A hypothetical Hirshfeld analysis for this compound would be expected to reveal significant contributions from several contact types:

H···H contacts: Typically the largest contributor to the Hirshfeld surface area.

C···H/H···C contacts: Representing van der Waals interactions.

N···H/H···N contacts: These would be of particular importance, quantifying the proposed C–H···N hydrogen bonds involving the pyrimidine nitrogen atoms. The percentage contribution of these contacts would provide a measure of their significance in the crystal packing.

Computational Chemistry and Advanced Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties with high accuracy. DFT calculations for 4-(Pyrimidin-4-yl)thiomorpholine and related structures are typically performed using specific functionals, such as B3LYP, combined with basis sets like 6-31G** or 6-311G(d,p), to achieve a balance between computational cost and accuracy. bhu.ac.innih.govmdpi.com

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, the geometry is optimized to find the minimum energy conformation. Studies on analogous structures, such as 4-(4-nitrophenyl)thiomorpholine (B1608610), reveal that the six-membered thiomorpholine (B91149) ring predominantly adopts a low-energy chair conformation. researchgate.net In this conformation, the substituent on the nitrogen atom (the pyrimidinyl group) can occupy either an axial or equatorial position, with DFT calculations helping to determine the more stable arrangement. researchgate.net

Table 1: Representative Geometric Parameters from DFT Calculations for Thiomorpholine-Containing Compounds Note: This table presents typical values for thiomorpholine and pyrimidine (B1678525) derivatives as found in computational studies. Exact values for the title compound would require specific calculations.

| Parameter | Typical Value | Significance |

|---|---|---|

| Thiomorpholine Ring Conformation | Chair | Most stable, low-energy conformation for six-membered saturated rings. researchgate.net |

| C-S Bond Length (Å) | ~1.82 - 1.84 | Reflects the single bond character between carbon and sulfur in the ring. |

| C-N Bond Length (Å) | ~1.46 - 1.48 | Typical length for a single bond between sp³ carbon and sp³ nitrogen. |

| Pyrimidine C=N Bond Length (Å) | ~1.33 - 1.35 | Characteristic of the double bond within the aromatic pyrimidine ring. ajchem-a.com |

| Pyrimidine-Thiomorpholine Dihedral Angle (°) | Variable | Determines the relative orientation of the two ring systems, affecting steric hindrance and electronic communication. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govwjarr.com

A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. nih.gov DFT calculations can precisely determine the energies of these orbitals. For pyrimidine-morpholine hybrids, which are structurally similar to the title compound, the HOMO is often distributed over the morpholine (B109124) and pyrimidine rings, while the LUMO's location can vary depending on other substituents. frontiersin.org This analysis helps identify the nucleophilic and electrophilic sites within the molecule. bhu.ac.in

Table 2: Frontier Molecular Orbital Energies and Energy Gap from DFT Studies on Related Pyrimidine Derivatives Note: Values are illustrative based on published data for similar compounds and may vary. The energy gap is a crucial parameter for assessing stability.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyrimidine-Morpholine Hybrid | -6.521 | -1.300 | 5.221 | frontiersin.org |

| Substituted Pyrimidine Derivative | -5.57 | -1.94 | 3.63 | wjarr.com |

| Substituted Pyrimidine Derivative | -5.46 | -1.59 | 3.87 | wjarr.com |

From the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to quantify a molecule's stability and reactivity. These quantum chemical parameters provide a theoretical basis for predicting how a molecule will behave in a chemical reaction. frontiersin.orgscirp.org

Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." wjarr.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It indicates the ease of electron cloud deformation. nih.gov

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -(ELUMO + EHOMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. wjarr.com

Studies on pyrimidine derivatives show that these descriptors correlate well with their observed chemical behavior. nih.govwjarr.com For instance, a lower hardness and higher electrophilicity index suggest greater chemical reactivity. wjarr.com

Table 3: Calculated Global Reactivity Descriptors for Related Pyrimidine Derivatives Note: This table showcases how DFT-derived orbital energies are used to predict the chemical nature of molecules.

| Compound Type | Hardness (η) (eV) | Softness (S) (eV-1) | Electrophilicity Index (ω) (eV) | Reference |

|---|---|---|---|---|

| Pyrimidine Derivative 1 | 1.815 | 0.551 | 3.88 | wjarr.com |

| Pyrimidine Derivative 2 | 1.935 | 0.517 | 3.20 | wjarr.com |

| Pyrimidine-Morpholine Hybrid | 2.611 | 0.383 | 2.85 | nih.gov |

Molecular Dynamics Simulations (Potential Applications)

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological macromolecule. mdpi.comkuleuven.be

For this compound, MD simulations represent a powerful tool for exploring its potential applications, particularly in medicinal chemistry. By placing the molecule in a simulated biological environment (e.g., a solvated protein), researchers can study several key aspects:

Binding Stability: If the compound is designed as an inhibitor, MD simulations can assess the stability of the molecule within the active site of a target protein, such as a kinase or protease. nih.govnih.gov The root-mean-square deviation (RMSD) of the molecule's position over time indicates the stability of the binding pose. nih.gov

Interaction Analysis: MD can reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule-protein complex and how these interactions evolve over time. nih.gov

Conformational Sampling: The simulation can explore different conformations that the molecule might adopt upon binding, which may not be apparent from static docking studies alone. core.ac.uk

Solvent Effects: MD explicitly models the effect of water or other solvents on the molecule's conformation and its interaction with a target, providing a more realistic representation of physiological conditions.

In essence, MD simulations can validate and refine hypotheses generated from DFT and molecular docking, providing a more comprehensive understanding of the molecule's dynamic behavior and its potential as a therapeutic agent. nih.gov

Coordination Chemistry and Supramolecular Interactions

4-(Pyrimidin-4-yl)thiomorpholine as a Ligand in Metal Complexes

There is currently no available scientific literature describing the use of this compound as a ligand in the formation of metal complexes. Research in the field of coordination chemistry has explored a vast number of organic molecules as ligands, but this specific compound does not appear to have been investigated in this context.

Supramolecular Assembly and Self-Organization

Similarly, information regarding the role of this compound in supramolecular assembly and self-organization is not present in the current body of scientific publications. The principles of supramolecular chemistry are built upon the non-covalent interactions between molecules, leading to the formation of larger, organized structures. While the functional groups within this compound suggest a potential for such interactions, no experimental or theoretical studies have been found to substantiate this.

No studies have been identified that specifically detail the role of this compound in the formation of hydrogen bonding networks. The nitrogen atoms in the pyrimidine (B1678525) ring and the nitrogen atom of the thiomorpholine (B91149) ring could potentially act as hydrogen bond acceptors, while C-H groups could act as weak donors. However, without crystallographic or spectroscopic data, the nature and extent of any such hydrogen bonding remain unknown.

Consistent with the lack of information on its coordination chemistry, there are no reports on the use of this compound in the construction of metallo-supramolecular architectures. The formation of these complex structures relies on the predictable coordination of ligands to metal centers, and with no data on the coordination behavior of this compound, its application in this area has not been documented.

Role As Synthetic Intermediates and Chemical Building Blocks

Precursors for Elaborate Heterocyclic Systems

While direct and extensive research on 4-(pyrimidin-4-yl)thiomorpholine as a precursor for elaborate heterocyclic systems is not widely documented in publicly available literature, the principles of heterocyclic chemistry suggest its potential in this area. The pyrimidine (B1678525) ring, being electron-deficient, is susceptible to nucleophilic attack, which can be exploited to build more complex fused heterocyclic systems.

For instance, functional groups on the pyrimidine ring of this compound could be manipulated to facilitate annulation reactions, leading to the formation of bicyclic or polycyclic systems. The thiomorpholine (B91149) ring, while generally more stable, could potentially undergo ring-opening or rearrangement reactions under specific conditions to yield different heterocyclic structures. The synthesis of related thiopyrano[4,3-d]pyrimidine derivatives, for example, highlights the general strategy of using substituted pyrimidines to construct more complex fused systems. nih.govmdpi.comresearchgate.net

Applications in Combinatorial Synthesis Libraries

The structure of this compound makes it an attractive scaffold for the generation of combinatorial libraries. Combinatorial chemistry aims to synthesize a large number of different but structurally related molecules in a short period. These libraries are then screened for biological activity to identify new drug leads.

The this compound core can be systematically modified at various positions to create a library of analogues. For example, different substituents can be introduced onto the pyrimidine ring, or the thiomorpholine moiety can be derivatized. This approach allows for the rapid exploration of the chemical space around this scaffold, which can be crucial in structure-activity relationship (SAR) studies. The development of libraries of piperidino-thiomorpholines and other heterocyclic compounds using polymer-supported reagents demonstrates the feasibility of such combinatorial approaches in generating molecular diversity. mdpi.org While a specific library based solely on this compound is not prominently reported, the synthesis of indole-pyrimidine hybrids bearing thiomorpholine moieties showcases the application of this building block in creating diverse sets of molecules for biological evaluation. researchgate.net

Below is a hypothetical representation of how a combinatorial library could be generated from a this compound scaffold.

| Scaffold | R1 Substituent (on Pyrimidine) | R2 Substituent (on Thiomorpholine) | Resulting Library Compound |

| This compound | -H | -H | This compound |

| This compound | -Cl | -H | 4-(2-Chloro-pyrimidin-4-yl)thiomorpholine |

| This compound | -NH2 | -H | 4-(2-Amino-pyrimidin-4-yl)thiomorpholine |

| This compound | -H | =O (Sulfoxide) | This compound 1-oxide |

| This compound | -H | =O, =O (Sulfone) | This compound 1,1-dioxide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.